molecular formula C25H28N2O4 B2546340 2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631867-19-1

2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2546340
CAS No.: 631867-19-1
M. Wt: 420.509
InChI Key: GREDFSFXEAWWRX-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. This scaffold features a fused chromene-pyrrole-dione system with a diethylaminopropyl chain at position 2 and a 4-methoxyphenyl group at position 1. The compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 4-methoxybenzaldehyde), and primary amines (e.g., 3-diethylaminopropylamine) under mild conditions .

Key structural attributes include:

  • 4-Methoxyphenyl group: Provides electron-donating effects, stabilizing the aromatic system and influencing reactivity in downstream transformations.

The synthetic protocol for this compound is highly efficient, with yields typically ranging from 43% to 86% and purity exceeding 95% (HPLC) . Its structural complexity and modular synthesis make it a candidate for drug discovery, particularly in targeting biological pathways influenced by heterocyclic scaffolds .

Properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-4-26(5-2)15-8-16-27-22(17-11-13-18(30-3)14-12-17)21-23(28)19-9-6-7-10-20(19)31-24(21)25(27)29/h6-7,9-14,22H,4-5,8,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREDFSFXEAWWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Synthesis

The compound belongs to the class of dihydrochromeno[2,3-c]pyrrole-3,9-diones , which are characterized by their bicyclic structure. The synthesis of this compound has been achieved through various multicomponent reactions that allow for the introduction of diverse substituents while maintaining high yields and purity. For instance, a recent study reported a synthetic route yielding over 70% purity in most cases, showcasing the efficiency of the method used .

Table 1: Synthesis Overview

MethodologyYield (%)Purity (%)Remarks
Multicomponent Reaction43-86>95Compatible with various substituents
One-pot Synthesis70+>95Efficient crystallization without chromatography

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antioxidant and anti-inflammatory agent . The chromeno[2,3-c]pyrrole structure is known to exhibit significant biological effects due to its ability to interact with biological macromolecules.

  • Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Antiviral Properties : Notably, derivatives of this compound have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral drug development .
  • Glucokinase Activation : Some studies indicate that compounds within this class can act as glucokinase activators, which may have implications for diabetes management .

Case Study 1: Antiviral Activity

A study published in Nature demonstrated that certain derivatives of dihydrochromeno[2,3-c]pyrrole-3,9-diones exhibited potent inhibitory activity against SARS-CoV-2 Mpro. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring significantly enhanced antiviral efficacy.

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant properties of related compounds indicated that these molecules could reduce lipid peroxidation and enhance cellular defense mechanisms against oxidative damage. In vitro assays showed a dose-dependent response in radical scavenging activity.

Table 2: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicalsPMC8175933
AntiviralInhibition of SARS-CoV-2 MproPMC8175933
Glucokinase ActivatorModulation of glucose metabolismPMC8175933

Scientific Research Applications

Medicinal Chemistry Applications

This compound is of interest in the field of medicinal chemistry due to its potential therapeutic properties.

Anticancer Activity

Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit anticancer properties. The specific structure of 2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests it may interact with biological pathways involved in cancer progression.

  • Case Study : A study published in Molecules evaluated similar compounds for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications to the dihydrochromeno structure could enhance anticancer activity through apoptosis induction in tumor cells .

Neuroprotective Effects

The diethylamino group may confer neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases.

  • Research Insight : Compounds with similar structural motifs have been investigated for their ability to inhibit neuroinflammation and oxidative stress in neuronal cells. Such mechanisms are crucial for developing therapies for conditions like Alzheimer's disease .

Biological Research Applications

The compound's unique structural features allow it to be a valuable tool in biological research.

Enzyme Inhibition Studies

The ability of this compound to modulate enzyme activity can be explored for drug discovery purposes.

  • Example : Research has demonstrated that chromeno derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This inhibition can lead to significant therapeutic effects in diseases such as diabetes and obesity .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures possess antimicrobial activity.

  • Case Study : A study on related chromeno compounds showed promising results against various bacterial strains, indicating potential applications as antimicrobial agents .

Material Science Applications

The stability and unique chemical properties of the compound make it suitable for applications in material sciences.

Development of Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound could be explored for use in OLED technology.

  • Research Insight : Studies have indicated that similar organic compounds can serve as effective emissive layers in OLEDs, enhancing light emission efficiency and color purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Solubility: The diethylaminopropyl group in the target compound increases basicity and solubility compared to non-polar alkyl chains (e.g., methyl or benzyl) . Electron-donating groups (e.g., 4-methoxy) enhance aromatic stability, whereas electron-withdrawing groups (e.g., chloro) accelerate cyclization kinetics .

Synthetic Efficiency: One-pot MCRs (used for the target compound) achieve higher step economy (92% success rate) compared to multistep condensations . Derivatives with bulky substituents (e.g., trimethoxyphenyl) require longer reaction times (up to 2 hours) due to steric hindrance .

Biological Potential: Aminoalkyl-substituted derivatives (e.g., dimethylaminoethyl) show promise in preliminary bioactivity screens, likely due to enhanced membrane permeability . The target compound’s diethylaminopropyl group may synergize with the 4-methoxyphenyl moiety for receptor-binding applications, though specific data are pending .

Physical Properties: Melting points vary significantly: The hydroxyethyl-trimethoxyphenyl derivative melts at 195–197°C , whereas non-polar analogs (e.g., methyl-phenyl) exhibit lower melting ranges. NMR spectral data (e.g., δ 7.63 ppm for aromatic protons in ) provide benchmarks for structural validation across derivatives.

Preparation Methods

Reaction Components and Stoichiometry

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1) : Serves as the diketone precursor, providing the chromone and pyrrolidine moieties.
  • 4-Methoxybenzaldehyde (2) : Introduces the 4-methoxyphenyl group at position 1 of the pyrrole ring.
  • 3-(Diethylamino)propylamine (3) : Delivers the 3-(diethylamino)propyl side chain at position 2.

The molar ratio of 1:2:3 is critical, with a slight excess of the aldehyde (1.1 eq) to drive the reaction to completion. Acetic acid (1 mL) is added to catalyze dehydration, while ethanol acts as the solvent.

Reaction Conditions

  • Temperature : 80°C under reflux for 20 hours.
  • Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms consumption of starting materials.
  • Workup : The product precipitates upon cooling and is purified via crystallization from ethanol, yielding 65–72% of the core structure.

Optimization of Reaction Parameters

Solvent Screening

Ethanol outperforms alternatives like acetonitrile or THF due to its polarity and ability to stabilize intermediates. Yields drop by 15–20% in non-polar solvents.

Acid Catalysis

Acetic acid (1 mL) enhances dehydration efficiency. Exceeding this volume raises the reaction temperature, leading to decomposition (yields drop to 35–40%).

Temperature and Time Dependence

Parameter Optimal Value Yield (%) Purity (%)
Reaction temperature 80°C 72 95
Reflux duration 20 hours 68 93

Prolonged heating beyond 24 hours diminishes yields due to retro-aldol side reactions.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO- d6) :
    • Aromatic protons of the chromone moiety: δ 7.2–8.1 ppm (doublets, J = 8.5 Hz).
    • Diethylaminopropyl chain: δ 2.6–3.1 ppm (m, CH2N), 1.2 ppm (t, J = 7.0 Hz, CH3).
  • 13C NMR : Carbonyl signals at δ 169.5 (pyrrolidone C=O) and 171.2 ppm (chromone C=O).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >95% purity. Retention time: 12.3 minutes.

Challenges and Mitigation Strategies

Tautomerization Issues

The pyrazole ring in intermediates undergoes rapid tautomerization, complicating 13C NMR analysis. Switching to CF3COOD as the solvent stabilizes the dominant tautomer, resolving signal splitting.

Byproduct Formation

Competing Michael adducts arise if stoichiometry deviates. Maintaining a 1:1.1:1 ratio of 1:2:3 suppresses byproducts to <5%.

Q & A

Q. What is the optimal synthetic route for this compound, and how does substrate selection influence yield?

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 4-methoxyphenyl derivatives), and primary amines (e.g., diethylaminopropylamine). Substituent compatibility is critical: electron-donating groups (e.g., methoxy) on aldehydes require longer heating (up to 2 hours), while electron-withdrawing groups (e.g., halogens) reduce reaction time to 15–20 minutes . Yields typically range from 43–86%, with >70% achieved in >50% of cases. Use HPLC (>95% purity) and column chromatography (ethyl acetate/hexane) for purification .

Q. How can researchers verify the structural integrity and purity of the compound?

Employ a combination of:

  • HPLC : Assess purity (>95%) with a C18 column and gradient elution .
  • NMR/HRMS : Confirm regiochemistry and functional groups (e.g., diethylamino propyl chain, chromenopyrrole core).
  • X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reaction kinetics and product stability?

  • Electron-donating groups (e.g., methoxy) slow cyclization due to reduced electrophilicity of the aldehyde, requiring extended heating.
  • Steric hindrance in amines (e.g., branched alkyl chains) may reduce yield by impeding nucleophilic attack.
  • Stability : Aryl rings with electron-withdrawing substituents enhance resonance stabilization of the dihydrochromenopyrrole core. Validate via time-resolved NMR or computational modeling (DFT) .

Q. What strategies resolve contradictions in yield data across substrates?

  • Statistical analysis : Apply ANOVA to identify outliers linked to specific substituents (e.g., allyl vs. benzyl groups).
  • Reaction monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., enamine formation) and optimize conditions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility for bulky substrates .

Q. How can computational tools enhance synthesis optimization?

  • Molecular docking : Predict bioactivity by simulating interactions with target proteins (e.g., TRIF pathway components) .
  • Process simulation : Use COMSOL Multiphysics to model heat/mass transfer in scaled-up reactions .
  • Machine learning : Train models on substituent libraries (223 examples) to predict optimal reaction parameters .

Q. What methodologies enable derivatization for biological activity studies?

  • Ring-opening reactions : Treat the compound with hydrazine hydrate (3–7 eq.) in refluxing ethanol to generate pyrazolone derivatives. Monitor by TLC and isolate via recrystallization .
  • Functionalization : Introduce fluorophores via Suzuki coupling at the aryl aldehyde moiety .

Q. How can scalability challenges be addressed for industrial research applications?

  • Batch optimization : Transition from 10 mL lab-scale to continuous flow reactors for higher throughput.
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • Crystallization : Avoid chromatography by exploiting solubility differences in ethanol/water mixtures .

Methodological Notes

  • Data validation : Cross-reference synthetic yields with substituent electronic parameters (Hammett σ values) .
  • Biological assays : Prioritize dose-response studies (e.g., EC50 determination) using Zika/Chikungunya virus replication models .
  • Theoretical framework : Link research to heterocyclic chemistry principles (e.g., Baldwin’s rules) or drug discovery pipelines .

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